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Hydrogen hexachloroiridate

Cat. No.: B13825718
M. Wt: 406.9 g/mol
InChI Key: PVMMMVHZRGMXED-UHFFFAOYSA-J
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Description

Significance of Platinum Group Metal Halide Complexes in Modern Inorganic and Catalytic Chemistry

The platinum-group metals—ruthenium, rhodium, palladium, osmium, iridium, and platinum—form a family of elements with remarkable chemical properties. britannica.com Their halide complexes, in particular, are cornerstones of inorganic and catalytic chemistry. wikipedia.org These compounds exhibit a paradoxical nature: they are highly resistant to attack by most chemical reagents, yet as catalysts, they can readily control and accelerate a multitude of chemical reactions. britannica.com

The significance of PGM halide complexes stems from their diverse applications. In catalysis, they are employed in critical industrial processes such as hydrogenation, hydroformylation, olefin polymerization, and oxidation reactions. britannica.comsamaterials.commdpi.com For example, chloroplatinic acid (H₂PtCl₆), a close relative of hydrogen hexachloroiridate, is a key catalyst for hydrosilylation. wikipedia.org The halide ligands in these complexes play a crucial role; they are good sigma (σ) and pi (π) donors and their ability to be terminal or bridging ligands contributes to the structural diversity and reactivity of the complexes. wikipedia.org This reactivity has led to the development of novel organometallic compounds of ruthenium, osmium, iridium, and rhodium, which are being explored as potential alternatives to traditional platinum-based agents in various fields. nih.gov

Historical Context and Evolution of Academic Investigations on Hexachloroiridate Species

The study of hexachloroiridate species is intrinsically linked to the discovery of iridium by Smithson Tennant in 1803. However, the systematic investigation of iridium's chlorido complexes did not commence until the late 19th and early 20th centuries, a period marked by significant advancements in transition metal chemistry. Early research focused on understanding the fundamental reactivity and properties of these noble metal complexes.

The evolution of academic inquiry into hexachloroiridate species has mirrored the broader trends in chemistry. Initial studies centered on synthesis and characterization, establishing the octahedral geometry of the [IrCl₆]²⁻ anion. wikipedia.org Over time, the focus shifted towards harnessing the unique properties of these compounds. Researchers began to recognize their value as stable, water-soluble precursors for creating more complex iridium-based materials. sigmaaldrich.comsafina.eu This led to extensive investigations into their use in preparing heterogeneous and homogeneous catalysts, iridium nanoparticles, and functional thin films, a trajectory that continues to this day. d-nb.infosamaterials.com The thermal decomposition of ammonium (B1175870) hexachloroiridates, for example, has been studied in detail to understand the formation of metallic iridium from these precursors. rsc.org

Scope and Research Trajectories of this compound Studies

Current research on this compound, often in its hydrated form (H₂IrCl₆·xH₂O), is vibrant and multifaceted. samaterials.com A primary research trajectory involves its use as a versatile precursor in materials science and catalysis. sigmaaldrich.comkrackeler.com It is the go-to source of iridium for synthesizing a wide array of advanced materials.

Detailed research findings highlight its application in several key areas:

Electrocatalysis: this compound is instrumental in fabricating dimensionally stable anodes for electrochemical processes, most notably the oxygen evolution reaction (OER), which is critical for proton exchange membrane water electrolysis (PEM-WE). sigmaaldrich.comkrackeler.comualberta.ca It is used to prepare iridium oxide catalysts, often on supportive materials, to enhance activity and stability. sigmaaldrich.comualberta.ca

Nanomaterials Synthesis: The compound serves as a precursor for the controlled synthesis of iridium nanoparticles and complex nanostructures like nanodendrites. d-nb.infosigmaaldrich.comnih.gov These nanomaterials possess a large surface area and high electrochemical porosity, making them effective catalysts for applications such as water splitting. sigmaaldrich.comnih.gov

Functional Materials: It is used to prepare electroplating solutions for modifying the surfaces of electrodes, such as ultra-flexible neural electrodes, to improve their charge storage capacity and operational stability. sigmaaldrich.comkrackeler.com Furthermore, it is employed in the electrochemical synthesis of conductive polymers like polyaniline on the surface of various metals. krackeler.comsigmaaldrich.comthermofisher.in

Coordination Chemistry: this compound is a fundamental building block for creating complex iridium-containing molecules, including iridium-substituted Dawson- and Keggin-type polyoxometallates. krackeler.comsigmaaldrich.comottokemi.com

Mechanistic Studies: The hexachloroiridate(IV) ion ([IrCl₆]²⁻) is a stable and well-characterized one-electron oxidant. acs.orgauburn.edu This property makes it an ideal reagent for studying the mechanisms of electron-transfer reactions, such as the oxidation of biological molecules like glutathione (B108866) or the investigation of concerted proton-electron transfer (CPET) processes in the oxidation of phenols. acs.orgpnas.org

The physical and chemical properties of this compound(IV) hydrate (B1144303) are summarized in the table below.

PropertyValue
Chemical Formula H₂IrCl₆ · xH₂O samaterials.comkrackeler.com
Anhydrous Molecular Weight 406.95 g/mol krackeler.comottokemi.com
Appearance Black or blackish-brown crystals, powder, or granules sigmaaldrich.comkrackeler.comfujifilm.com
CAS Number 110802-84-1 (hydrate) samaterials.comsigmaaldrich.comkrackeler.com
Melting Point 65 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Density 1.02 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Solubility Soluble in water and alcohol sigmaaldrich.comthermofisher.infishersci.be
Iridium Content Typically 36.0 - 44.0% by weight sigmaaldrich.comthermofisher.inmatthey.com

The diverse applications of this compound in modern research are a testament to its importance as a precursor and reagent.

Research Application AreaSpecific Use Case
Catalysis Precursor for hydrogenation, hydroformylation, and C-C coupling catalysts. samaterials.com
Precursor for iridium oxide (IrO₂) catalysts for the Oxygen Evolution Reaction (OER). sigmaaldrich.comsigmaaldrich.comualberta.ca
Catalyst for the electrochemical synthesis of polyaniline. krackeler.comsigmaaldrich.com
Materials Science Precursor for fabricating dimensionally stable electrodes for the chlor-alkali process. safina.eumatthey.com
Source for preparing iridium nanodendrite water splitting catalysts. sigmaaldrich.comnih.gov
Used in electroplating solutions to modify ultra-flexible neural electrodes. sigmaaldrich.comkrackeler.com
Chemical Synthesis Starting material for other iridium salts and coordination complexes. samaterials.comsafina.eu
Used to form iridium-substituted Dawson- and Keggin-type polyoxometallates. sigmaaldrich.comottokemi.com
Mechanistic Chemistry One-electron oxidant for studying redox reaction mechanisms (e.g., oxidation of glutathione). acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6H2Ir B13825718 Hydrogen hexachloroiridate

Properties

Molecular Formula

Cl6H2Ir

Molecular Weight

406.9 g/mol

IUPAC Name

tetrachloroiridium;dihydrochloride

InChI

InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4

InChI Key

PVMMMVHZRGMXED-UHFFFAOYSA-J

Canonical SMILES

Cl.Cl.Cl[Ir](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Hydrogen Hexachloroiridate

Conventional Synthetic Routes for Hexachloroiridate Species from Iridium Precursors

Historically, the production of water-soluble iridium chloride species involved high-temperature reactions that were often low in yield. One traditional method involved mixing iridium powder with an alkali metal chloride, such as sodium chloride, and heating the mixture in a chlorine atmosphere. google.com This process converts the highly unreactive iridium metal into a soluble salt like sodium hexachloroiridate(III) (Na₃IrCl₆). However, this route suffered from low conversion rates and introduced alkali metal contaminants that required subsequent removal through processes like ion exchange to obtain pure chloroiridic acid. google.com

A more direct and widely adopted conventional method is the dissolution of iridium metal or its compounds in hydrochloric acid in the presence of a strong oxidizing agent. This is typically achieved by suspending iridium powder or iridium(III) chloride in concentrated hydrochloric acid and bubbling chlorine gas through the heated solution. google.com The chlorine gas acts as the oxidant, converting the iridium to the +4 oxidation state, resulting in the formation of the hexachloroiridate(IV) anion, [IrCl₆]²⁻.

MethodIridium PrecursorKey ReagentsGeneral ConditionsDisadvantages
Alkali Chloride Fusion Iridium PowderSodium Chloride, Chlorine GasHigh-temperature heatingLow yield, introduction of alkali metal impurities requiring further purification. google.com
Aqueous Oxidation Iridium PowderConcentrated Hydrochloric Acid, Chlorine GasHeating and suspension of iridium while bubbling chlorine gas. google.comCan be a slow process depending on the reactivity of the iridium precursor.

Development of Novel Approaches and High-Yield Preparations of Hydrogen Hexachloroiridate

To overcome the limitations of conventional methods, researchers have developed more rapid and efficient synthetic protocols. These novel approaches often focus on increasing reaction rates and achieving higher conversion yields, thereby reducing the loss of the precious iridium metal.

One improved method involves the pressurized oxidation and dissolution of iridium powder. In this process, iridium powder is mixed with hydrochloric acid in a reactor, and chlorine gas is introduced under pressure while stirring. patsnap.com This elevation in pressure increases the concentration of the dissolved chlorine oxidant, accelerating the dissolution of the iridium metal. Subsequent steps can involve the addition of nitric acid to ensure all iridium is oxidized to the +4 state. patsnap.com

Another innovative approach involves an initial fusion step with a mixed alkali, such as a combination of potassium hydroxide (B78521) and potassium peroxide. google.com Iridium powder is heated with the mixed alkali, and the resulting product is cooled and washed with water. The solid material is then treated with aqua regia (a mixture of nitric acid and hydrochloric acid) to produce the final this compound solution. This method has been reported to achieve high conversion rates of iridium powder, with yields exceeding 91% and minimizing iridium loss to less than 0.3%. google.com

MethodIridium PrecursorKey ReagentsKey ConditionsAdvantages
Pressurized Oxidation Iridium PowderHydrochloric Acid, Chlorine Gas, Nitric AcidReaction in a sealed vessel under elevated chlorine pressure. patsnap.comRapid preparation time due to enhanced reaction rates. patsnap.com
Mixed Alkali Fusion Iridium PowderMixed Alkali (e.g., KOH/K₂O₂), Aqua Regia (HCl/HNO₃)High-temperature fusion followed by dissolution in acid. google.comHigh conversion rate (>91%) and low metal loss (<0.3%). google.com

Precursor Chemistry and Derivatization Strategies for Iridium(III) and Iridium(IV) Hexachloroiridate

This compound(IV) is arguably one of the most important starting materials in iridium chemistry. wikipedia.org Its utility stems from the reactivity of the [IrCl₆]²⁻ anion, which can undergo ligand substitution, reduction, and serve as a source of iridium for the creation of advanced materials. It is a crucial precursor for synthesizing a wide array of other iridium compounds and catalysts. safina.euaccreditedcatalysts.comchemimpex.com

Key applications as a precursor include:

Catalyst Synthesis: It is widely used to prepare iridium-based catalysts for various electrochemical applications. This includes fabricating dimensionally stable electrodes for the oxygen evolution reaction (OER) and preparing electroplating solutions. krackeler.com

Nanoparticle Formation: The compound serves as a precursor for the synthesis of iridium oxide nanoparticles, which are effective catalysts in processes like the hydrogenation of nitrogen heterocycles. safina.eu

Synthesis of Other Iridium Compounds: Ammonium (B1175870) hexachloroiridate(IV) and this compound(IV) are the most common industrial iridium compounds, serving as intermediates for most other iridium derivatives. wikipedia.org The [IrCl₆]²⁻ ion can be readily reduced to the lighter-colored iridium(III) complex, [IrCl₆]³⁻, which is another important starting material. wikipedia.org

Polyoxometallate Chemistry: It is utilized in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates by filling vacant sites in lacunary precursor structures. krackeler.comottokemi.com

Derivatization strategies often involve the substitution of the chloride ligands with other functionalities or the reduction of the iridium center to access different reactive pathways. For instance, iridium(III) chloride (IrCl₃), often used as a starting material for organometallic Ir(III) compounds, can be prepared from iridium oxides which in turn can be derived from this compound. wikipedia.orgmdpi.com

Control over Iridium Oxidation States and Coordination Environments during Synthesis

The synthesis of this compound specifically targets the robust +4 oxidation state of iridium within a stable octahedral hexachloride coordination environment. Control over this state is achieved through the careful application of strong oxidizing conditions during the synthetic process.

The choice of oxidizing agent is critical. As seen in conventional and novel synthetic routes, reagents like chlorine gas, nitric acid, and aqua regia are employed to ensure the complete oxidation of iridium metal (oxidation state 0) or iridium(III) precursors to the desired iridium(IV) state. google.compatsnap.comgoogle.com The highly acidic and chloride-rich environment provided by concentrated hydrochloric acid ensures that the coordination sphere is saturated with six chloride ligands, thermodynamically favoring the formation of the stable [IrCl₆]²⁻ anion.

Conversely, the synthesis of the corresponding iridium(III) complex, hexachloroiridate(III) ([IrCl₆]³⁻), requires a reduction of the iridium(IV) center. The interconversion between [IrCl₆]²⁻ (dark brown) and [IrCl₆]³⁻ (lighter colored) is a well-established redox process in iridium chemistry. wikipedia.org The stability of iridium(III) and iridium(IV) as low-spin d⁶ and d⁵ ions, respectively, in octahedral complexes makes these oxidation states particularly common and accessible in iridium coordination chemistry. mdpi.com The ability to control the oxidation state through the selection of either oxidizing or reducing conditions is fundamental to navigating the precursor chemistry of iridium.

Advanced Structural and Electronic Characterization of Hydrogen Hexachloroiridate

Crystallographic Investigations of Hexachloroiridate Anions and Their Protonated Forms

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For hydrogen hexachloroiridate, these methods reveal the geometry of the complex anion and the nature of its interaction with counter-ions and solvent molecules.

Single-crystal X-ray diffraction provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. While a complete, definitive crystal structure of the hydrated acid form, H₂[IrCl₆]·xH₂O, is complex due to the variable nature of hydration and the precise form of the proton (e.g., as hydronium ions, H₃O⁺), extensive studies on salts containing the hexachloroiridate(IV) anion, [IrCl₆]²⁻, provide a clear picture of the anion's geometry.

The [IrCl₆]²⁻ anion consistently exhibits a near-perfect octahedral coordination geometry. The central iridium atom is surrounded by six chlorine atoms positioned at the vertices of an octahedron. In the crystal structure of related complex salts, such as [Rh(NH₃)₅Cl]₂[IrCl₆]Cl₂, the [IrCl₆]²⁻ anion shows minor deviations from ideal octahedral symmetry. researchgate.net The Ir-Cl bond lengths are highly uniform, and the Cl-Ir-Cl bond angles are typically very close to the ideal 90° for adjacent chlorines and 180° for opposing chlorines.

Table 1: Representative Geometric Parameters for the [IrCl₆]²⁻ Anion

Data derived from studies on various hexachloroiridate(IV) salts.

ParameterTypical Value
Coordination GeometryOctahedral
Ir-Cl Bond Length~2.33 - 2.35 Å
cis Cl-Ir-Cl Bond Angle~90°
trans Cl-Ir-Cl Bond Angle~180°

While X-ray diffraction is excellent for locating electron-dense atoms like iridium and chlorine, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction is a superior technique for this purpose because neutrons scatter from atomic nuclei, providing accurate positions for light elements like hydrogen.

Vibrational Spectroscopic Analysis for Bonding and Symmetry Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These methods are powerful tools for confirming the structure and symmetry of the [IrCl₆]ⁿ⁻ anion and understanding the nature of the Ir-Cl bond.

For an ideal octahedral (Oₕ symmetry) molecule like the [IrCl₆]²⁻ anion, group theory predicts a specific set of vibrational modes. Of the six fundamental modes, two are active only in the Raman spectrum (ν₁, A₁g and ν₂, E₉), one is active only in the infrared spectrum (ν₃, T₁ᵤ), one is active in Raman but not IR (ν₅, T₂g), and two are inactive in both (ν₄, T₁ᵤ and ν₆, T₂ᵤ). However, the ν₄ mode can sometimes become IR active.

Experimental spectra of hexachloroiridate(IV) compounds are in good agreement with these theoretical predictions. Far-infrared (FIR) spectra show characteristic bands corresponding to the Ir-Cl stretching and Cl-Ir-Cl bending vibrations. For instance, in the complex [H(dmso)₂]₂[IrCl₆], a stretching vibration ν(Ir-Cl) is observed at 302 cm⁻¹ and a bending vibration δ(Cl-Ir-Cl) appears at 175 cm⁻¹. researchgate.net The presence of protons and hydrogen bonding in solid H₂[IrCl₆] can cause slight shifts in these frequencies and may lower the effective symmetry of the anion, potentially leading to the appearance of otherwise "inactive" modes.

Table 2: Fundamental Vibrational Modes for an Octahedral [IrCl₆]²⁻ Anion

ModeSymmetryActivityDescriptionTypical Frequency Range (cm⁻¹)
ν₁A₁gRamanSymmetric Stretch~340-350
ν₂EgRamanAsymmetric Stretch~280-290
ν₃T₁uInfraredAsymmetric Stretch~300-330
ν₄T₁uInfrared (often)Bending~180-190
ν₅T₂gRamanBending~160-170
ν₆T₂uInactiveBending-

Computational chemistry provides a powerful means to support and interpret experimental vibrational spectra. arxiv.org Methods based on Density Functional Theory (DFT) are commonly used to calculate the vibrational frequencies and intensities of molecules. nih.govnih.gov

For the [IrCl₆]²⁻ anion, a typical computational workflow involves first optimizing the molecular geometry to find the lowest energy structure. Subsequently, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov The major advantage of this approach is that it allows for the unambiguous assignment of each calculated vibrational frequency to a specific type of atomic motion (e.g., symmetric stretching, scissoring, rocking). mdpi.com This detailed assignment is crucial for a complete understanding of the molecule's dynamics and for correctly interpreting the experimental IR and Raman spectra.

Electronic Structure and Bonding Characterization

The electronic structure of the hexachloroiridate(IV) anion, which contains an Iridium(IV) center with a 5d⁵ electronic configuration, is key to its chemical properties and distinct color. The bonding arises from the interaction between the iridium 5d orbitals and the 3p orbitals of the six chlorine ligands.

In an octahedral environment, the iridium 5d orbitals split into two sets: a lower-energy, triply degenerate t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy, doubly degenerate e₉* set (d₂₂ and dₓ²₋ᵧ²). For a d⁵ ion like Ir(IV) in a strong ligand field, the electronic configuration is t₂g⁵ e₉*⁰.

The intense color of this compound solutions is due to strong absorption in the visible and ultraviolet regions. These absorption bands are not d-d transitions, which are typically weak, but are instead assigned as Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.net In these transitions, an electron is promoted from a molecular orbital that is primarily ligand (chlorine) in character to one that is primarily metal (iridium) in character. Specifically, electrons from the filled p-orbitals of the chloride ligands are excited into the partially filled t₂g and the empty e₉* orbitals of the iridium center. researchgate.net

Table 3: Key Electronic Transitions in the [IrCl₆]²⁻ Anion

Transition TypeOrbital PromotionCharacteristics
LMCTCl (p) → Ir (t₂g)Strong absorption in the visible region, responsible for the color.
LMCTCl (p) → Ir (e₉*)Strong absorption at higher energies (UV region).

These LMCT processes are fundamental to the photochemical behavior of the complex and play a role in its catalytic activity, as they involve the temporary reduction of the iridium center.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Iridium Oxidation State Determination

X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are powerful techniques for probing the electronic structure and, specifically, the oxidation state of iridium in compounds like this compound.

XPS provides direct information on the elemental composition and chemical states by measuring the binding energies of core-level electrons. For iridium, the Ir 4f core level is particularly sensitive to the oxidation state. The binding energy of the Ir 4f electrons increases as the oxidation state of the iridium atom becomes more positive. This is because a higher oxidation state leads to a greater effective nuclear charge experienced by the core electrons, holding them more tightly.

In the hexachloroiridate anion, [IrCl₆]²⁻, iridium exists in the +4 oxidation state. High-resolution XPS analysis of the Ir 4f region reveals a characteristic doublet, corresponding to the spin-orbit split 4f₇/₂ and 4f₅/₂ levels. The separation between these two peaks is typically around 2.9-3.0 eV. xpsfitting.com The precise binding energy of the Ir 4f₇/₂ peak is a key indicator of the oxidation state. For Ir(IV) species, such as in IrO₂, the Ir 4f₇/₂ binding energy is found at approximately 61.9 ± 0.5 eV, which is significantly higher than that for metallic iridium (Ir(0)) at 60.8 ± 0.2 eV. researchgate.net For iridium chlorides, the Ir 4f binding energy for the Ir-Cl bond has been reported at 62.4 eV. bath.ac.uk The presence of hydration in samples can also influence the spectra, often leading to broader peaks. bath.ac.uk

Table 1: Typical Ir 4f₇/₂ Binding Energies for Different Iridium Oxidation States.
Oxidation StateCompound/SpeciesIr 4f₇/₂ Binding Energy (eV)Reference
Ir(0)Metallic Iridium60.8 ± 0.2 researchgate.net
Ir(IV)Iridium Dioxide (IrO₂)61.9 ± 0.5 researchgate.net
Ir(IV)Iridium Chloride (Hydrated)62.4 bath.ac.uk

X-ray Absorption Spectroscopy (XAS) provides complementary information. wikipedia.orgnih.gov The technique involves tuning synchrotron X-ray radiation through an absorption edge of an element, for instance, the iridium L-edge. wikipedia.org The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov

The XANES region, which is the area at and just above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govnih.gov The energy of the absorption edge itself shifts to higher values with an increase in the oxidation state of the iridium atom. nih.gov Therefore, by comparing the edge position of a sample containing the hexachloroiridate ion to that of iridium standards in known oxidation states (e.g., Ir(III) and Ir(IV) compounds), the +4 oxidation state in [IrCl₆]²⁻ can be unequivocally confirmed. The pre-edge features and the shape of the edge also provide details about the symmetry of the metal site and the nature of the iridium-ligand bonds. nih.gov

UV-Visible and Electronic Absorption Studies of Hexachloroiridate Species

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is intensely colored, and its electronic properties are readily studied using UV-Visible (UV-Vis) spectroscopy. The spectrum is characterized by strong absorptions in the visible and ultraviolet regions, which arise from ligand-to-metal charge transfer (LMCT) transitions. libretexts.org In this d⁵ complex, the d-d transitions, which occur between the t₂g and e_g orbitals in an octahedral field, are spin-forbidden and thus have very low intensities, being largely obscured by the much stronger charge transfer bands. libretexts.orguomustansiriyah.edu.iq

The UV-Vis spectrum of aqueous solutions of hexachloroiridate(IV) salts, such as sodium hexachloroiridate(IV), shows a characteristic absorption maximum in the visible range. asianpubs.org Detailed spectrophotometric studies have identified a prominent peak at approximately 488 nm. asianpubs.org This absorption is responsible for the reddish-brown color of the solution. The intensity of this absorption is high, consistent with an allowed charge-transfer transition. asianpubs.org

The stability of the [IrCl₆]²⁻ complex in solution is a critical factor in spectroscopic measurements. In alkaline media, the complex is known to undergo rapid reduction to the corresponding iridium(III) species, [IrCl₆]³⁻, leading to a change in the absorption spectrum. asianpubs.org The stability is generally greater in acidic solutions (pH 2-3). tue.nlresearchgate.net At pH values above 6, rapid hydroxylation of the complex can also occur, further altering the electronic spectrum. tue.nl These transformations can be monitored effectively using UV-Vis spectroscopy, as the resulting species have distinct absorption characteristics. asianpubs.org

Table 2: Characteristic UV-Visible Absorption Data for the Hexachloroiridate(IV) Ion in Aqueous Solution.
SpeciesAbsorption Maximum (λ_max)Molar Absorptivity (ε)Reference
[IrCl₆]²⁻488 nm4050 ± 10 dm³ mol⁻¹ cm⁻¹ asianpubs.org

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Hexachloroiridate Species

The electronic configuration of the iridium(IV) center in the hexachloroiridate anion, [IrCl₆]²⁻, is crucial to its magnetic properties. Iridium(IV) is a 5d⁵ ion. In the strong octahedral ligand field created by the six chloride ligands, the five d-electrons adopt a low-spin configuration, (t₂g)⁵(e_g)⁰. This configuration results in one unpaired electron in the t₂g orbitals, rendering the [IrCl₆]²⁻ complex paramagnetic. ethz.chlibretexts.org

Magnetic susceptibility measurements confirm this paramagnetic nature. fizika.silibretexts.org Paramagnetic materials are attracted to an applied magnetic field, and their magnetic susceptibility is positive and inversely proportional to temperature (Curie's Law). fizika.si By measuring the magnetic moment, which can be calculated from the magnetic susceptibility, the number of unpaired electrons can be determined. For a d⁵ low-spin complex like [IrCl₆]²⁻, the presence of one unpaired electron gives rise to a predictable magnetic moment close to the spin-only value of 1.73 Bohr magnetons.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons. ethz.chwikipedia.org Therefore, it is an ideal method for characterizing the [IrCl₆]²⁻ ion. The EPR spectrum arises from the transition of the unpaired electron between the two spin states (m_s = +1/2 and m_s = -1/2) in the presence of an external magnetic field. libretexts.org

Chemical Reactivity and Transformation Mechanisms of Hydrogen Hexachloroiridate

Ligand Exchange and Substitution Reactions Involving Hexachloroiridate Complexes

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is generally characterized as substitution-inert, a property attributed to the electronic configuration and the strength of the iridium-chlorine bonds. niscpr.res.inlibretexts.org However, under specific conditions, it can participate in ligand exchange reactions where the chloride ligands are displaced by other molecules or ions. For instance, ligands such as ammonia (B1221849) and cyanide have been shown to substitute the chloride ions in the coordination sphere of iridium. Similarly, the iridium(III) complex, [IrCl₆]³⁻, also undergoes ligand substitution, and this reactivity is fundamental to the synthesis of various iridium compounds. The substitution of chloride ligands by water, ammonia, or organic ligands can occur under relatively mild conditions in aqueous or organic solvents.

The synthesis of related iridium complexes often relies on ligand substitution pathways. For example, the preparation of potassium hexachloroiridate(III) can be achieved through the direct combination of iridium(III) chloride with potassium chloride, a process driven by ligand substitution. Furthermore, in certain reactions, there is evidence of ligand exchange between the hexachloroiridate anion and other complex cations present in the reaction medium. researchgate.net

The table below summarizes key aspects of ligand substitution in hexachloroiridate complexes.

ComplexEntering LigandProduct(s)Conditions/Observations
[IrCl₆]²⁻NH₃, CN⁻Substituted Iridium(IV) complexesGenerally substitution-inert niscpr.res.in
[IrCl₆]³⁻H₂O[IrCl₅(H₂O)]²⁻Aquation is significantly faster than for [IrCl₆]²⁻ cdnsciencepub.comgrafiati.com
[IrCl₆]³⁻NH₃, Organic LigandsSubstituted Iridium(III) complexesOccurs under mild conditions

Redox Chemistry of Iridium Hexachloroiridate Complexes

The redox couple [IrCl₆]²⁻/[IrCl₆]³⁻ is a cornerstone of the chemistry of hydrogen hexachloroiridate, characterized by a high and reversible redox potential (E° ~0.87 V). This property makes [IrCl₆]²⁻ a potent one-electron oxidizing agent, widely utilized in kinetic and mechanistic studies of a variety of chemical and biological systems. niscpr.res.in The redox reactions of hexachloroiridate are central to its applications in catalysis and as a redox probe. nih.gov

Oxidation Pathways and Mechanisms

The oxidation of the iridium(III) complex, [IrCl₆]³⁻, to its iridium(IV) counterpart, [IrCl₆]²⁻, can be achieved using strong oxidizing agents. Common oxidants employed for this transformation include chlorine gas (Cl₂) and potassium permanganate (B83412) (KMnO₄). The reaction involves a single-electron transfer from the iridium(III) center. The synthesis of potassium hexachloroiridate(IV) often involves the oxidation of iridium(III) chloride in an acidic medium with chlorine gas. evitachem.com

In some instances, the oxidation of [IrCl₆]³⁻ can occur via reaction with hydroxyl radicals (•OH). Pulse radiolysis studies have shown that this oxidation can proceed through both inner- and outer-sphere electron transfer pathways. rsc.orgrsc.org The oxidation of various substrates by [IrCl₆]²⁻ implicitly defines the reverse reaction, the oxidation of [IrCl₆]³⁻. The addition of [IrCl₆]³⁻ to reactions where it is a product generally does not inhibit the forward reaction, indicating that the reverse reaction is often not significant under the studied conditions. niscpr.res.in

The oxidation of certain substrates by [IrCl₆]²⁻ can lead to the formation of transient radical species, which can then be further oxidized. For example, the oxidation of the enol of cyclohexanone (B45756) by [IrCl₆]²⁻ proceeds via an initial outer-sphere electron transfer to generate a 2-oxocyclohexyl radical and [IrCl₆]³⁻. rsc.org

Reduction Pathways and Mechanisms

The hexachloroiridate(IV) anion is a versatile oxidizing agent, capable of being reduced by a wide array of substrates. The reduction of [IrCl₆]²⁻ to [IrCl₆]³⁻ is a single-electron process. This reduction can be effected by various reducing agents, including inorganic ions, organic molecules, and metal complexes.

Inorganic reducing agents that react with [IrCl₆]²⁻ include tellurium(IV), tin(II), and iodide. researchgate.netcdnsciencepub.com The kinetics of these reactions are often dependent on the hydrogen ion concentration. For example, the oxidation of tellurium(IV) by [IrCl₆]²⁻ is inhibited by acid, suggesting that a deprotonated species of the reductant is more reactive. researchgate.net Conversely, the oxidation of tin(II) is accelerated by increasing acid concentration. researchgate.net

The reduction of [IrCl₆]²⁻ can also lead to the formation of metallic iridium nanoparticles under certain conditions, particularly with strong reducing agents like sodium borohydride. researchgate.net

The table below presents a selection of reducing agents for [IrCl₆]²⁻ and the observed kinetic behavior.

Reducing AgentKinetic Order in [IrCl₆]²⁻Kinetic Order in ReductantInfluence of [H⁺]
Tellurium(IV)1FractionalInhibits rate researchgate.net
Tin(II)11Accelerates rate researchgate.net
Aliphatic Amines11Accelerates rate (in pH range 3.15-4.50) niscpr.res.in
Kojic Acid1FractionalAccelerates rate (at pH ≤ 0.4) researchgate.net
Arsenic(III)1FractionalInhibits rate researchgate.net
Tris(3-hydroxypropyl)phosphine11pH-dependent rate profile tandfonline.com

Hydrolysis and Aquation Reactions of Hexachloroiridate

Both hexachloroiridate(IV) and hexachloroiridate(III) are susceptible to hydrolysis and aquation reactions, where water molecules substitute for chloride ligands in the coordination sphere. The stability of aqueous solutions of hexachloroiridate complexes is influenced by factors such as pH.

The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is known to be relatively stable towards hydrolysis in acidic solutions. niscpr.res.in However, at higher pH values (pH > 6), rapid hydroxylation of the complex can occur. iaea.org There is also evidence that photochemical aquation of [IrCl₆]²⁻ to form [IrCl₅(H₂O)]⁻ can take place, particularly at high acidities. niscpr.res.in In the oxidation of methanesulfinate (B1228633) by [IrCl₆]²⁻, the products include a mixture of [IrCl₆]³⁻ and [IrCl₅(H₂O)]²⁻, indicating that aquation is a competing or subsequent reaction pathway. nih.gov

The hexachloroiridate(III) anion, [IrCl₆]³⁻, undergoes aquation much more readily than its iridium(IV) counterpart. cdnsciencepub.com The specific rate of aquation for [IrCl₆]³⁻ is reported to be approximately 400 times that of [IrCl₆]²⁻ at 50°C. cdnsciencepub.com This lability is a key feature in the reaction mechanisms involving the [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple, as the product of the reduction of [IrCl₆]²⁻ is often rapidly transformed. For example, in the oxidation of hydroxylamine, the initially formed [IrCl₆]³⁻ is largely converted to [IrCl₅(OH₂)]²⁻. cdnsciencepub.comgrafiati.com The kinetics of the aquation of [IrCl₆]³⁻ have been studied, with a rate constant of approximately 9.4 x 10⁻⁶ s⁻¹ at 25.05°C. researchgate.net

Reaction Kinetics and Mechanistic Pathways of Hexachloroiridate Transformations

The kinetics of redox reactions involving the [IrCl₆]²⁻/[IrCl₆]³⁻ couple have been extensively studied to elucidate their mechanistic pathways. These reactions often exhibit well-defined kinetics, allowing for the determination of rate laws and the influence of various experimental parameters.

The oxidation of substrates by [IrCl₆]²⁻ is typically first-order with respect to the hexachloroiridate(IV) concentration. niscpr.res.inresearchgate.netnih.gov The order with respect to the reducing agent can vary, being first-order for some substrates like aliphatic amines and tin(II), and fractional-order for others such as tellurium(IV) and kojic acid. niscpr.res.inresearchgate.netresearchgate.net Fractional orders often suggest the formation of a pre-equilibrium intermediate complex prior to the rate-determining electron transfer step. researchgate.net

The hydrogen ion concentration ([H⁺]) frequently plays a crucial role in the reaction kinetics. The rate can be either accelerated or inhibited by [H⁺]. For example, the oxidation of aliphatic amines and tin(II) is acid-catalyzed, while the oxidation of tellurium(IV) and arsenic(III) is acid-inhibited. niscpr.res.inresearchgate.netresearchgate.net This dependence on [H⁺] typically points to the involvement of protonated or deprotonated forms of the reactants in the rate-determining step.

Kinetic studies have provided evidence for the formation of intermediate species in several reactions. In the oxidation of tellurium(IV) and arsenic(III), kinetic data support the formation of a 1:1 intermediate complex between the reactants. researchgate.netresearchgate.net Similarly, in the oxidation of some macromolecules, evidence for intermediate complex formation has been observed. nih.gov The oxidation of chromium(II) by [IrCl₆]²⁻ is proposed to proceed in part through a binuclear intermediate. acs.org

The table below provides kinetic parameters for the oxidation of various substrates by hexachloroiridate(IV).

SubstrateRate LawActivation Energy (Ea)Entropy of Activation (ΔS‡)
Methylaminek'[Ir(IV)][Amine][H⁺]--
Tin(II)k'[Ir(IV)][Sn(II)]--
Cysteinek'[Ir(IV)]²[Cysteine]27.97 ± 1.82 kJ mol⁻¹-51.30 ± 6.0 J K⁻¹mol⁻¹
Iodidek'[Ir(IV)][I⁻]--
Catecholk'[Ir(IV)][Catechol]--

Inner-Sphere and Outer-Sphere Electron Transfer Mechanisms in Hexachloroiridate Redox Reactions

Redox reactions involving hexachloroiridate complexes can proceed through either inner-sphere or outer-sphere electron transfer mechanisms. The distinction lies in whether a ligand is shared between the oxidant and reductant in the transition state. uv.esscribd.com

Outer-Sphere Mechanism: In an outer-sphere electron transfer, the coordination spheres of both the oxidant and reductant remain intact during the electron transfer event. uv.esscribd.com The electron tunnels through the solvent from the reductant to the oxidant. The [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a classic example of a system that often undergoes outer-sphere electron transfer, due to the substitution-inert nature of the [IrCl₆]²⁻ complex. niscpr.res.inrsc.org

Many reactions of [IrCl₆]²⁻ with reducing agents are proposed to occur via an outer-sphere pathway. For example, the rapid reaction between [Fe(CN)₆]⁴⁻ and [IrCl₆]²⁻ is a well-established outer-sphere process. uv.esbartleby.com The oxidation of various organic compounds, such as aliphatic amines and benzene-1,2-diols, by [IrCl₆]²⁻ is also believed to proceed through this mechanism. niscpr.res.inrsc.org The initial step in the oxidation of cyclohexanone is another example of an outer-sphere electron transfer. rsc.org The oxidation of [IrCl₆]³⁻ by hydroxyl radicals has been shown to have a component that proceeds via an outer-sphere pathway. rsc.orgrsc.org

Inner-Sphere Mechanism: In an inner-sphere mechanism, a ligand acts as a bridge between the two metal centers in the transition state, facilitating the electron transfer. This requires one of the complexes to be substitutionally labile to allow for the formation of the bridged intermediate. uv.es

While less common for [IrCl₆]²⁻ due to its inertness, inner-sphere pathways have been identified in its reactions. A notable example is the reaction with chromium(II), where evidence for a binuclear intermediate, [(H₂O)₅CrClIrCl₅], has been found, indicating an inner-sphere mechanism is operative alongside an outer-sphere pathway. acs.org In the oxidation of arsenic(III) by [IrCl₆]²⁻, it is suggested that a chloride ligand from the iridium complex may form a bridge in an intermediate complex. researchgate.net Furthermore, after the initial outer-sphere oxidation of the cyclohexanone enol, the resulting radical is proposed to react with a second [IrCl₆]²⁻ ion via an inner-sphere (ligand transfer) mechanism to yield 2-chlorocyclohexanone. rsc.org The oxidation of [IrCl₆]³⁻ by hydroxyl radicals also exhibits an inner-sphere component. rsc.orgrsc.org

Catalytic Applications and Mechanistic Insights of Hydrogen Hexachloroiridate Derived Systems

Homogeneous Catalysis Utilizing Hydrogen Hexachloroiridate Precursors

This compound (H₂IrCl₆) serves as a versatile and crucial precursor for generating active homogeneous catalysts for a wide array of organic transformations. samaterials.comsafina.eu Its solubility in various solvents and its ability to be converted into different iridium oxidation states make it a common starting material in catalysis research. riyngroup.comriyngroup.com The catalytic activity often arises from in situ generated iridium(I) or iridium(III) species derived from the iridium(IV) precursor. grafiati.comgrafiati.com

Hydrogenation and Dehydrogenation Catalysis

Catalytic systems derived from this compound are effective in hydrogenation reactions, facilitating the addition of hydrogen across unsaturated bonds in various substrates. samaterials.comsamaterials.com These reactions are fundamental in both laboratory-scale synthesis and industrial processes. Iridium complexes, in general, are known to be highly active for both direct and transfer hydrogenation. wikipedia.org

Research into aromatic hydrogen isotope exchange reactions has utilized sodium hexachloroiridate(IV) as a homogeneous catalyst. grafiati.comgrafiati.com In a 50 mole % acetic acid/water solvent at 160°C, significant deuterium (B1214612) incorporation into benzene (B151609) was observed. grafiati.comgrafiati.com The active catalytic species was identified as a solvated iridium(III) entity, which is also postulated to be the active catalyst when starting from the iridium(IV) complex. grafiati.comgrafiati.com The mechanism for this exchange is suggested to be a dissociative π-complex exchange, as evidenced by the deactivation of ortho positions in substituted benzenes and preferential labeling at the β position in naphthalene. grafiati.comgrafiati.com

In the context of transfer hydrogenation, iridium complexes derived from the activation of aromatic ketones have proven to be efficient catalysts for the reduction of other ketones and aldehydes using isopropanol (B130326) as the hydrogen source. rsc.org

While direct examples of dehydrogenation using this compound as a homogeneous precursor are less common in the initial search, the reverse reaction, hydrogenation, is well-documented. Dehydrogenation processes are often associated with heterogeneous iridium catalysts, sometimes requiring activation with hydrogen or hydrogen sulfide (B99878) mixtures. google.com

Carbonylation and Hydroformylation Reactions

This compound is a precursor for catalysts used in carbonylation and hydroformylation reactions, which are vital for synthesizing aldehydes, carboxylic acids, and esters. samaterials.comsamaterials.com

Hydroformylation , also known as the oxo-process, involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. libretexts.org Iridium-based catalysts derived from precursors like this compound can facilitate the conversion of alkenes to aldehydes using synthesis gas (a mixture of CO and H₂). samaterials.comsamaterials.comlibretexts.org The general mechanism for hydroformylation with a metal hydride catalyst involves several key steps: ligand substitution with the alkene, migratory olefin insertion, CO insertion, oxidative addition of H₂, and finally, reductive elimination of the aldehyde product to regenerate the catalyst. libretexts.org

Carbonylation reactions introduce a carbonyl group into an organic substrate. The most prominent industrial application of iridium catalysis is the Cativa process, which is the carbonylation of methanol (B129727) to produce acetic acid. wikipedia.org This process demonstrates the high activity and stability of iridium catalysts under industrial conditions. While the Cativa process uses a specific iridium(III) complex, the fundamental chemistry highlights the capability of iridium systems, often sourced from precursors like H₂IrCl₆, in mediating carbonylation reactions. wikipedia.orggoogleapis.com

C-H Activation and Functionalization Mediated by Iridium Hexachloroiridate

Iridium complexes are renowned for their ability to mediate the activation and subsequent functionalization of otherwise inert carbon-hydrogen (C-H) bonds. wikipedia.orgwikipedia.org This field offers a powerful strategy for streamlining organic synthesis by directly converting C-H bonds into new C-C, C-N, or C-O bonds, thus avoiding pre-functionalization steps. sigmaaldrich.com this compound can serve as a precursor to the active iridium species that perform these transformations.

The process of C-H activation typically involves the cleavage of a C-H bond by a transition metal center, forming a metal-carbon bond. wikipedia.orgnih.gov This organometallic intermediate can then react further to yield a functionalized product. wikipedia.org Iridium-catalyzed C-H activation has been successfully applied in various reactions, including:

Borylation: This reaction introduces a boryl group into an organic molecule, creating versatile building blocks for further synthesis. Iridium-catalyzed C-H borylation is a highly valued method, with ongoing research focused on controlling the regioselectivity to target specific positions (ortho, meta, or para) on aromatic rings. rsc.org

Amidation: The formation of C-N bonds via C-H activation can be mediated by iridium complexes. Studies comparing iridium and rhodium have shown that iridium can react much faster in oxidative coupling steps, making it highly efficient for amidation reactions. researchgate.net

Aromatic Ketone Activation: Iridium complexes have been shown to selectively activate ortho-C-H bonds in aromatic ketones, leading to the formation of stable Ir(III)-metallacycles. rsc.org In other cases, meta- and para-C-H activation can occur, leading to the formation of dimeric or trimeric structures. rsc.org

The mechanism of these reactions can be complex. For instance, in the iridium-catalyzed functionalization of a primary C-H bond at the γ-position of an alcohol, a new Ir(III)-Ir(V) mechanism has been proposed as being more feasible than a previously suggested Ir(I)-Ir(III) pathway. researchgate.net

Oxidation and Oxygen Transfer Reactions

This compound and its derivatives are utilized in a range of oxidation and oxygen transfer reactions. A significant application is in electrocatalysis, particularly for the oxygen evolution reaction (OER), which is a critical process in water electrolysis for hydrogen production. sigmaaldrich.comsigmaaldrich.comnih.gov

This compound serves as a precursor to fabricate dimensionally stable electrodes, allowing for the controlled deposition of iridium oxide, which is an efficient and stable catalyst for OER in acidic media. sigmaaldrich.comsigmaaldrich.com The OER mechanism involves the oxidation of water molecules to produce oxygen gas, releasing protons and electrons. nih.gov Iridium's ability to exist in multiple oxidation states, particularly Ir(III) and Ir(IV), is crucial for its catalytic activity in this process. nih.gov

Beyond OER, iridium complexes derived from H₂IrCl₆ are used in other oxidation reactions:

Electrochemical Synthesis: It catalyzes the electrochemical synthesis of the conducting polymer polyaniline on the surface of non-noble metal electrodes. riyngroup.comsigmaaldrich.com

Oxidation of H₂S: Hexachloroiridate(IV) itself can act as a stable one-electron oxidant for substrates like aqueous hydrogen sulfide. researchgate.net

High-Temperature Oxidative Reactions: When supported, iridium catalysts derived from H₂IrCl₆ are important for high-temperature catalytic applications. sigmaaldrich.com

Potassium hexachloroiridate(III), which can be formed from the (IV) state, has also been studied as a catalyst for the electrochemical oxidation of hydroxymethylfurfural (HMF), highlighting its potential in converting biomass into valuable chemicals.

Polymerization Catalysis

Iridium-based catalysts, for which this compound is a common precursor, have applications in polymerization reactions. samaterials.commatthey.com

One notable application is in the synthesis of conducting polymers. This compound has been shown to catalyze the electrochemical synthesis of polyaniline on the surface of non-precious metal electrodes. riyngroup.comsigmaaldrich.com This application is significant for the development of electronic materials and sensors.

Additionally, certain organoiridium complexes are capable of promoting the polymerization of olefins, such as ethylene (B1197577) and propylene, to produce high-performance polymers like polyethylene (B3416737) and polypropylene. samaterials.com While specific studies starting directly from H₂IrCl₆ for this purpose were not highlighted in the initial search, its role as a precursor to a wide range of organometallic iridium catalysts makes it relevant to this field. safina.euwikipedia.org Iridium catalysts are also used in the formation of complex materials like iridium-substituted polyoxometallates. riyngroup.comsigmaaldrich.com

Heterogeneous Catalysis and Supported Iridium Hexachloroiridate Systems

This compound is a widely used precursor for the preparation of heterogeneous catalysts, where the active iridium species is dispersed on a solid support material. safina.eu This approach combines the high activity of the noble metal with the stability and ease of separation offered by the support. The choice of support and the preparation method significantly influence the catalyst's final properties, such as metal dispersion, particle size, and metal-support interactions. mdpi.commdpi.com

The impregnation method is commonly employed, where a support material is treated with a solution of H₂IrCl₆, followed by drying and a reduction step, typically under a hydrogen atmosphere at elevated temperatures. mdpi.com

Supported Iridium Catalyst Research Findings

Support MaterialModel ReactionKey Findings
Silica (B1680970) (SiO₂) / Modified Silica Toluene HydrogenationModification of silica with agents like sucrose (B13894) or ammonium (B1175870) fluoride (B91410) alters porosity and acidity, leading to higher iridium dispersion (~34%) and smaller particle size compared to unmodified silica (~22% dispersion). mdpi.commdpi.com The resulting catalysts show high activity, with methylcyclohexane (B89554) as the sole product. mdpi.com The reduction temperature of the H₂IrCl₆ precursor is influenced by the support, indicating varying metal-support interactions. mdpi.com
Antimony Tin Oxide (ATO) Oxygen Evolution Reaction (OER)Iridium nanodendrites supported on ATO show enhanced durability for OER compared to unsupported iridium. nih.gov The strong metal-support interaction is credited with improving stability. nih.govntnu.no This system is promising for proton exchange membrane water electrolysis (PEMWE). nih.gov
Boron Nitride (BN) High-Temperature Oxidative ReactionsUsed to synthesize stable platinum-based catalysts, indicating its utility in creating robust catalytic systems for demanding conditions. sigmaaldrich.com

The characterization of these supported catalysts often involves techniques like Temperature-Programmed Reduction with Hydrogen (TPR-H₂), which reveals the temperature at which the iridium precursor (e.g., H₂IrCl₆) is reduced to its metallic state. For instance, H₂IrCl₆ on quartz sand reduces at 190°C, while on modified silicalite-1, reduction peaks appear at higher temperatures, indicating stronger metal-support interactions. mdpi.com Hydrogen chemisorption is used to determine the dispersion of the active iridium phase and the average crystallite size, which are crucial parameters affecting catalytic activity. mdpi.commdpi.com

Preparation of Supported Catalysts from Hexachloroiridate Precursors

This compound (H₂IrCl₆) is a widely utilized precursor for the synthesis of supported iridium catalysts due to its solubility and reactivity. sigmaaldrich.comsamaterials.com The preparation of these catalysts involves dispersing iridium species onto a high-surface-area support material. The choice of preparation method and support material significantly influences the final catalyst's properties, such as metal particle size, dispersion, and interaction with the support. mdpi.comkashanu.ac.ir

Common methods for preparing supported iridium catalysts from hexachloroiridate precursors include impregnation, deposition-precipitation, and spontaneous deposition.

Impregnation Methods: Impregnation is the most common technique, which can be categorized into incipient wetness impregnation, wet impregnation, and solid-state impregnation.

Incipient Wetness Impregnation: This method involves dissolving H₂IrCl₆ in a volume of solvent (typically deionized water) equal to the pore volume of the support material. mdpi.com The support, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), is then added to the precursor solution. mdpi.comualberta.ca The mixture is agitated to ensure uniform distribution, aged, and then dried and calcined at high temperatures (e.g., 400 °C) to decompose the precursor and anchor the iridium species to the support. mdpi.comkashanu.ac.ir Subsequent reduction, often in a hydrogen flow at elevated temperatures, is performed to obtain metallic iridium nanoparticles. kashanu.ac.ir

Wet Impregnation (or Excess Solvent Impregnation): In this technique, the support is immersed in a dilute solution of H₂IrCl₆ with a solvent volume exceeding the support's pore volume. kashanu.ac.irmdpi.comd-nb.info The mixture is stirred, and the solvent is subsequently evaporated, often using a water bath or rotary evaporator. mdpi.comnih.gov This is followed by drying, calcination, and reduction steps similar to those in the incipient wetness method. d-nb.info This approach has been used to deposit iridium on supports like silica (SiO₂), alumina (B75360) (Al₂O₃), and various structured supports like monoliths and foams. mdpi.comd-nb.info

Solid-State Impregnation: A modified, solvent-less impregnation protocol can also be employed. For instance, ammonium hexachloroiridate(IV), derived from H₂IrCl₆, can be mixed with a support like antimony-doped tin oxide (ATO). The mixture is then heat-treated under a controlled atmosphere (e.g., N₂ followed by 5% H₂/N₂) to induce reduction and form metallic iridium nanoparticles on the support. acs.org

Deposition-Precipitation: This method involves precipitating an insoluble iridium species from the H₂IrCl₆ solution onto the support. For example, iridium hydroxide (B78521) (Ir(OH)₃) nanoparticles can be synthesized by treating an aqueous solution of H₂IrCl₆ with a base like sodium hydroxide at elevated temperatures. mdpi.com These nanoparticles can then be deposited onto a support. Another variation involves using urea, which slowly decomposes upon heating to raise the pH uniformly, causing the deposition of iridium species onto supports like ceria. researchgate.net

Spontaneous Deposition: Spontaneous deposition can occur when a support material has a lower redox potential than the iridium precursor. For example, immersing a nickel substrate in a H₂IrCl₆ solution can lead to the spontaneous deposition of iridium onto the nickel surface. This process is driven by the reduction of the iridium precursor coupled with the oxidation of the nickel substrate. canterbury.ac.nz

The table below summarizes various supported catalysts prepared from hexachloroiridate precursors.

PrecursorSupport MaterialPreparation MethodPost-TreatmentReference
H₂IrCl₆Titanium Dioxide (TiO₂)Incipient Wetness ImpregnationDrying, Calcination (400 °C) mdpi.com
H₂IrCl₆·xH₂OSilica (SiO₂)Wet ImpregnationDrying (105 °C), In Situ Reduction (400 °C) mdpi.com
H₂IrCl₆·xH₂Oγ-Alumina, AluminosilicateWet ImpregnationDrying (80 °C), Calcination (400 °C), H₂ Reduction (400 °C) kashanu.ac.ir
H₂IrCl₆·xH₂OCeriaDeposition-Precipitation (with urea)- researchgate.net
H₂IrCl₆Nickel (Ni)Spontaneous Deposition- canterbury.ac.nz
(NH₄)₂IrCl₆Antimony Tin Oxide (ATO)Solid-State ImpregnationHeat treatment under N₂ then H₂/N₂ (600 °C) acs.org
H₂IrCl₆·xH₂OAlumina Foams, Cordierite MonolithsWet ImpregnationDrying (80 °C), Calcination (400 °C) d-nb.info

Catalytic Activity in Gas-Phase and Solid-State Reactions

Supported iridium catalysts derived from this compound are active in a variety of gas-phase and solid-state reactions. The catalytic performance is highly dependent on the iridium particle size, the nature of the support, and the interaction between the metal and the support. mdpi.comkashanu.ac.ir

Gas-Phase Hydrogenation: Iridium catalysts are effective for the hydrogenation of unsaturated compounds.

Crotonaldehyde Hydrogenation: In the vapor-phase selective hydrogenation of crotonaldehyde, Ir/TiO₂ catalysts have been studied. The choice of iridium precursor, including H₂IrCl₆, was found to alter the metal-support interaction, which in turn influenced the geometric and electronic properties of the iridium species and their catalytic behavior. mdpi.com

Ethylene Hydrogenation: A metal-organic framework (MOF) was used as a novel support for an iridium catalyst to perform stable gas-phase ethylene hydrogenation. rsc.org The performance of Ir catalysts on supports like MgO and HY zeolite for ethene hydrogenation has shown that the reaction mechanism can be influenced by the support's electronic properties. acs.org

Gas-Phase Oxidation:

CO Oxidation: Titania-supported iridium catalysts are active for CO oxidation at atmospheric pressure and temperatures ranging from 150°C to 200°C. frontiersin.org Studies on IrO₂@TiO₂ catalysts have shown that a partially reduced iridium oxide surface is significantly more active than the fully oxidized counterpart, with lower onset temperatures for CO conversion. mdpi.com For instance, reduced IrO₂@TiO₂ can achieve full CO conversion at 160°C under oxidizing conditions, 60°C lower than for the unreduced catalyst. mdpi.com

Solid-State and Liquid-Phase Reactions:

Hydrazine (B178648) Decomposition: Iridium supported on materials like γ-alumina is a highly active catalyst for the decomposition of hydrazine (N₂H₄), a reaction crucial for applications like rocket propellants. kashanu.ac.iriastate.edu The reaction produces nitrogen, hydrogen, and ammonia (B1221849). d-nb.infoiastate.edu Catalysts with 20 wt% iridium on spherical alumina, monoliths, and foams have been tested, with the monolithic catalyst showing the highest decomposition rate due to uniform particle size distribution. d-nb.info The support plays a critical role, with γ-Al₂O₃-supported catalysts showing higher activity than aluminosilicate-supported ones. kashanu.ac.ir

Chlorate (B79027) Reduction: Carbon-supported iridium catalysts, prepared from H₂IrCl₆, are effective for the reduction of chlorate ions (ClO₃⁻) with hydrogen in concentrated sodium chloride solutions. A 5% Ir/C catalyst with small iridium particles (~1.5 nm) demonstrated stable catalytic performance. researchgate.net

The following table presents research findings on the catalytic activity of various H₂IrCl₆-derived systems.

CatalystReactionKey FindingsReference
Ir/TiO₂Vapor-Phase Crotonaldehyde HydrogenationPrecursor choice (including H₂IrCl₆) alters metal-support interaction and catalytic behavior. mdpi.com
IrO₂@TiO₂Gas-Phase CO OxidationPartially reduced IrO₂ is more active than fully oxidized IrO₂; full conversion at 160°C vs. 220°C. mdpi.com
Ir/γ-Al₂O₃Hydrazine DecompositionHigh activity; support choice is critical, with γ-Al₂O₃ outperforming aluminosilicate. kashanu.ac.ir
Ir@MonolithHydrazine Monohydrate DecompositionMonolithic support led to higher decomposition rate and H₂ selectivity compared to spherical or foam supports. d-nb.info
5% Ir/CChlorate (ClO₃⁻) ReductionSmall Ir nanoparticles (~1.5 nm) showed stable performance in reducing chlorate to chloride. researchgate.net

In Situ and Operando Spectroscopic Studies of Heterogeneous Iridium Catalysts

To understand the structure-activity relationships of catalysts under reaction conditions, in situ (under controlled environment) and operando (while operating) spectroscopic techniques are indispensable. mdpi.comresearchgate.net For heterogeneous iridium catalysts prepared from hexachloroiridate precursors, these methods provide crucial insights into the active sites, reaction intermediates, and dynamic structural changes.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): In situ DRIFTS is frequently used to probe the catalyst surface by monitoring the vibrational modes of adsorbed molecules, such as carbon monoxide (CO), which serves as a probe for metal sites. frontiersin.orgpnas.org

CO Adsorption Studies: On Ir/TiO₂ catalysts reduced in situ, DRIFTS spectra show strong absorption bands around 2070 cm⁻¹, characteristic of CO linearly adsorbed on metallic iridium (Ir⁰) sites. frontiersin.org For single-atom Ir₁/CeO₂ catalysts, a peak at 2115 cm⁻¹ is attributed to CO adsorbed on single-atom Irδ⁺ sites, while a peak at 2046 cm⁻¹ on clustered catalysts indicates CO on Ir⁰ clusters. nju.edu.cn This allows for the differentiation of iridium species (single atoms vs. clusters) on the support. nju.edu.cn

Reaction Intermediates: During the oxidation of C₃H₈ on Ir/TiO₂ catalysts, in situ DRIFTS revealed acetone (B3395972) and aldehyde species as the main reaction intermediates under hydrogen conditions. researchgate.net

Operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information about the electronic and local atomic structure of the iridium species during catalysis.

Operando XAS: Studies on iridium-based catalysts for the oxygen evolution reaction (OER) show that the iridium oxidation state is crucial for activity. bohrium.comacs.org Operando XAS can track changes in the Ir L₃-edge, revealing that Ir(IV) oxides can transform into higher oxidation states under OER conditions. bohrium.comacs.org For iridium nanoparticles, operando X-ray total scattering combined with XAS has shown that metallic Ir decahedral nanoparticles oxidize to form rutile-structured iridium oxides under electrochemical conditions. acs.org

Operando XPS: Near-ambient pressure XPS (NAP-XPS) performed on iridium nanoparticle catalysts during the OER revealed a metallic core surrounded by a thin layer of Ir(III)/Ir(IV) oxides/hydroxides. nih.govrsc.org It was observed that the oxidation of Ir(III) leaves a porous ultrathin layer of Ir(IV) oxides/hydroxides, which dominate the surface during the reaction. nih.govrsc.org

The table below summarizes findings from spectroscopic studies on iridium catalysts.

TechniqueCatalyst SystemReaction/ConditionKey InsightsReference
In Situ CO DRIFTSIr/TiO₂CO AdsorptionIdentified CO linearly adsorbed on Ir⁰ sites (band at ~2070 cm⁻¹). frontiersin.org
In Situ CO DRIFTSIr₁/CeO₂ vs. Ir/CeO₂-CCO AdsorptionDifferentiated single-atom Irδ⁺ sites (2115 cm⁻¹) from clustered Ir⁰ sites (2046 cm⁻¹). nju.edu.cn
Operando DRIFTS & MSIrO₂@TiO₂CO OxidationCorrelated the partially reduced state of IrO₂ with significantly higher catalytic activity. mdpi.com
Operando NAP-XPSIr NanoparticlesOxygen Evolution Reaction (OER)Revealed a metallic Ir core with a surface layer of Ir(III)/Ir(IV) oxides/hydroxides during operation. nih.govrsc.org
Operando XASIridium OxideOxygen Evolution Reaction (OER)Showed that Ir(IV) species are oxidized to higher states under reaction potentials. bohrium.comacs.org
Operando X-ray Total ScatteringIr NanoparticlesOxygen Evolution Reaction (OER)Tracked the structural transformation of metallic decahedral nanoparticles to rutile-type iridium oxide domains. acs.org

Photoredox Catalysis and Light-Driven Transformations

This compound serves as a precursor for synthesizing iridium-based materials used in photocatalysis, where light is used to drive chemical reactions. researchgate.netfrontiersin.org These applications often involve combining iridium species with a semiconductor material that can absorb light and generate electron-hole pairs.

Light-Driven Hydrogen Evolution: Iridium complexes can be combined with semiconductor nanoparticles, like cadmium sulfide (CdS), to create photocatalytic systems for hydrogen (H₂) production from water. In one such system, an iridium complex and CdS powder were dispersed in an aqueous solution. rsc.org Under visible light irradiation (λ > 400 nm), the CdS absorbs photons, generating electrons that are transferred via the iridium complex to reduce protons to H₂. rsc.org

Photocatalytic Water Oxidation: Iridium hydroxide and iridium oxide are well-known catalysts for the oxygen evolution reaction (OER), the anodic half-reaction of water splitting. H₂IrCl₆ is a common starting material for preparing these iridium oxide/hydroxide catalysts. sigmaaldrich.commdpi.comkrackeler.com For example, Ir(OH)₃ nanoparticles can be synthesized from H₂IrCl₆ and immobilized within silica nanoparticle assemblies. mdpi.com When used with a photosensitizer and a sacrificial electron acceptor (e.g., sodium persulfate), this system can photocatalytically oxidize water to oxygen. mdpi.com

Light-Mediated Nanoparticle Synthesis: Light can be used to directly synthesize supported iridium nanoparticles from a H₂IrCl₆ precursor. In a process described as light-mediated growth, zinc oxide (ZnO) tetrapods are used as a semiconductor support. d-nb.info Upon UV irradiation, the ZnO generates electron-hole pairs. The excited electrons reduce the aqueous [IrCl₆]²⁻ ions to metallic iridium, which deposits onto the ZnO surface, while a scavenger consumes the holes. This method provides a route to decorate semiconductor supports with iridium nanostructures for various catalytic applications. d-nb.info

Photocatalytic Transfer Hydrogenation: A visible-light-driven system for transfer hydrogenation has been developed using an iridium complex in conjunction with CdS nanoparticles. rsc.org This system can, for example, reduce cyclohexanone (B45756) to cyclohexanol (B46403) using lactic acid as a hydrogen donor under visible light. The process relies on the light-induced generation of reactive species that facilitate the hydrogen transfer. rsc.org

Electrochemical Behavior and Redox Chemistry of Hexachloroiridate Systems

Cyclic Voltammetry and Electroanalytical Characterization of [IrCl₆]ⁿ⁻ Redox Couples

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. scribd.comals-japan.com For the hexachloroiridate system, CV provides detailed insights into the electron transfer kinetics of the [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple.

The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple is often cited as a model system for a simple, one-electron, reversible process. researchgate.net Unlike the frequently studied ferricyanide/ferrocyanide couple, which can exhibit quasi-reversible behavior due to electrode surface filming, the hexachloroiridate system generally shows uncomplicated, reversible electron transfer. researchgate.net This makes it an ideal candidate for educational demonstrations and for calibrating electrochemical systems. researchgate.net

A typical cyclic voltammogram for the [IrCl₆]²⁻/[IrCl₆]³⁻ couple at a suitable electrode (like platinum or glassy carbon) displays well-defined anodic and cathodic peaks corresponding to the oxidation of [IrCl₆]³⁻ and the reduction of [IrCl₆]²⁻, respectively. researchgate.netcapes.gov.br The peak separation (ΔEₚ) is close to the theoretical value of 59/n mV (where n=1), and the ratio of the anodic to cathodic peak currents (ipa/ipc) is approximately unity, further confirming the reversibility of the process. mdpi.com

However, the stability of the hexachloroiridate species in solution can be a factor. Studies have shown that in aqueous solutions, particularly at pH values above 6, the [IrCl₆]²⁻ complex can undergo hydroxylation, which affects the electrochemical response. researchgate.net In more acidic environments (pH 2–3), the degradation is slower. researchgate.net For instance, the formation of the aquopentachloroiridate(III)/(IV) complex has been suspected in some solutions, leading to additional redox waves in the voltammogram. researchgate.net

The diffusion coefficients of the [IrCl₆]²⁻ and [IrCl₆]³⁻ ions have been determined experimentally. One study reported values of 8.38 x 10⁻¹⁰ m²/s for hexachloroiridate(IV) and 6.10 x 10⁻¹⁰ m²/s for hexachloroiridate(III). researchgate.net These values are crucial for applying the Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the concentration and diffusion coefficient of the electroactive species. scribd.com

Electrocatalytic Applications of Iridium Hexachloroiridate in Energy Conversion

Hydrogen hexachloroiridate(IV) and its derivatives are important precursors for creating highly active electrocatalysts for energy conversion reactions. sigmaaldrich.comkrackeler.com Iridium's ability to exist in multiple oxidation states and its inherent stability, especially in acidic media, make it a key component in catalysts for water splitting and fuel cells. osti.govnih.govosti.gov

The oxygen evolution reaction (OER) is a critical, yet often sluggish, half-reaction in water electrolysis and other energy storage technologies. osti.govnih.gov Iridium-based materials, particularly iridium oxides (IrOₓ), are the state-of-the-art catalysts for OER in acidic environments due to their high activity and stability. osti.govnih.govmdpi.com this compound(IV) hydrate (B1144303) serves as a common precursor for synthesizing these advanced catalytic materials. sigmaaldrich.comkrackeler.comnih.gov

The general mechanism for OER in acidic media involves the oxidation of two water molecules to produce one oxygen molecule, releasing four protons and four electrons. nih.gov The process involves multiple steps with adsorbed intermediates. The high performance of iridium-based catalysts is attributed to their optimal binding energies for these oxygenated intermediates. bohrium.com

OER Performance of Various Iridium-Based Catalysts
CatalystPrecursorSupport/MorphologyKey FindingReference
Ir nanodendritesH₂IrCl₆·xH₂OUnsupportedProvides large surface area and high electrochemical porosity for water splitting. krackeler.com
Ir/Fe₄NAmmonium (B1175870) hexachloroiridateCore-shell particlesShowed enhancement in both OER activity and stability, reducing Ir-loading. osti.gov
Ir/GFIr³⁺ ions3D graphite (B72142) foamLow overpotential (~290mV at 10mA/cm²) for OER in acidic solution. bohrium.com
IrO₂/Ir(Ni)Not specifiedFilm on glassy carbonCatalysts from thinner Ni precursor films showed enhanced electrocatalytic performance. mdpi.com

While iridium is more renowned for its OER activity, it is also a competent catalyst for the hydrogen evolution reaction (HER), the cathodic half-reaction in water splitting. acs.org Iridium exhibits a suitable, albeit weaker than platinum, hydrogen binding energy, which is a key descriptor for HER activity. acs.org

Iridium-based catalysts, often synthesized from hexachloroiridate precursors, have been developed as bifunctional materials capable of catalyzing both HER and OER. bohrium.combohrium.com For instance, iridium nanoclusters embedded on nitrogen and sulfur co-doped graphene have demonstrated efficient HER and OER activity across all pH conditions. bohrium.com Similarly, iridium nanoparticles on 3D graphite foam have shown a very low HER overpotential of approximately 7 mV at a current density of 10 mA/cm² in acidic media. bohrium.com The mechanism for HER on iridium can proceed through different pathways depending on the catalyst structure and reaction conditions, but it generally involves the adsorption of hydrogen intermediates on the catalyst surface. worldscientific.com

Hexachloroiridate compounds are utilized in the development of materials for fuel cells and in electrochemical synthesis. sigmaaldrich.comnetascientific.comsamaterials.comchemimpex.com In proton-exchange membrane (PEM) fuel cells, stable and active catalysts are required, and iridium-based materials derived from this compound(IV) meet these criteria. sigmaaldrich.comkrackeler.com

Beyond fuel cells, hexachloroiridate is employed in various electrochemical synthesis processes. wikipedia.org It can catalyze the electrochemical synthesis of polymers like polyaniline on the surface of non-noble metal electrodes. sigmaaldrich.comkrackeler.com The [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple can also act as a mediator in electrosynthesis, facilitating electron transfer between the electrode and a substrate. For example, it has been used in the oxidation of methanesulfinate (B1228633). acs.orgnih.gov The versatility of hexachloroiridate also extends to the synthesis of complex inorganic structures, such as iridium-substituted polyoxometallates. sigmaaldrich.comkrackeler.com

Redox Potentials and Thermodynamics of Iridium(IV)/Iridium(III) Couples in Various Media

The standard redox potential (E°) of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is a fundamental thermodynamic property that dictates its oxidizing or reducing power. This potential is not constant but varies depending on the solvent, electrolyte, and pH of the medium.

In aqueous solutions, the standard potential for the [IrCl₆]²⁻ + e⁻ ⇌ [IrCl₆]³⁻ reaction is often cited to be around +0.87 V versus the Normal Hydrogen Electrode (NHE). scribd.com Another source provides a value of 1.026 V. chromedia.org This high positive potential indicates that [IrCl₆]²⁻ is a relatively strong oxidizing agent.

The medium significantly influences the redox potential. For instance, in a study using a CH₂Cl₂/[N(nBu)₄][B(C₆F₅)₄] electrolyte, the formal potential (E°') for the Ir(III)/Ir(IV) couple in a series of iridium complexes varied from 0.252 V to 0.681 V versus the FcH/FcH⁺ reference. mdpi.com In acetonitrile, the Ir⁴⁺/Ir³⁺ couple for certain complexes was observed at approximately 1.48 V vs NHE. acs.org These variations are due to interactions between the iridium complex and the solvent/electrolyte system, which can stabilize one oxidation state over the other.

Kinetic studies of redox reactions involving hexachloroiridate provide further thermodynamic insights. For example, the reaction between [IrCl₆]²⁻ and methanesulfinate was found to involve a reversible outer-sphere electron transfer. acs.orgnih.gov By analyzing the kinetics and the inhibitory effect of [IrCl₆]³⁻, researchers were able to determine the equilibrium constant for this electron transfer step, which in turn allowed for the calculation of the standard potential for the methanesulfonyl radical/methanesulfinate couple as 1.01 V vs NHE. acs.orgnih.gov

Reported Redox Potentials for the [IrCl₆]²⁻/[IrCl₆]³⁻ Couple
Potential (V)Reference ElectrodeMediumReference
~ +0.87NHEAqueous scribd.com
+1.026Not specifiedAqueous chromedia.org
0.252 - 0.681FcH/FcH⁺CH₂Cl₂/[N(nBu)₄][B(C₆F₅)₄] mdpi.com
~ +1.48NHEAcetonitrile acs.org

Theoretical and Computational Chemistry of Hydrogen Hexachloroiridate

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a principal method for investigating the properties of transition metal complexes like hexachloroiridate. DFT calculations balance computational cost with accuracy, making it possible to model complex electronic structures influenced by electron correlation.

Studies on the [IrCl₆]²⁻ anion, which has an open-shell (t₂g)⁵ configuration, focus on determining its equilibrium geometry and electronic ground state. A key structural parameter is the iridium-chlorine (Ir-Cl) bond length. Relativistic DFT calculations have been employed to accurately predict this geometry. For the [IrCl₆]²⁻ complex, these calculations yield an optimized octahedral geometry with specific Ir-Cl bond lengths that are in good agreement with experimental data derived from X-ray crystallography of its salts.

The electronic structure calculations reveal the distribution of electron density and the energies of the molecular orbitals. For the hexachloroiridate(IV) anion, the highest occupied molecular orbitals (HOMOs) are primarily of iridium 5d character, specifically the t₂g set, while the lowest unoccupied molecular orbital (LUMO) is the corresponding e_g* anti-bonding orbital. The energy difference between these orbitals is critical for understanding the complex's spectroscopic properties and reactivity.

Calculated PropertyMethodValueReference
Ir-Cl Bond Length ([IrCl₆]²⁻)Relativistic DFT2.33 Å
Electronic ConfigurationDFT(t₂g)⁵(e_g*)⁰

Ab Initio Calculations of Bonding and Molecular Orbitals

Ab initio methods, which solve the Schrödinger equation from first principles without empirical parameters, provide a detailed picture of the bonding in the hexachloroiridate anion. While computationally intensive, these methods, particularly when they include relativistic effects, offer a rigorous description of the molecular orbitals (MOs) and the nature of the iridium-chlorine bonds.

The bonding in the octahedral [IrCl₆]²⁻ complex is described by the overlap of the iridium's valence orbitals (5d, 6s, 6p) with the 3s and 3p orbitals of the six chlorine ligands. High-level relativistic calculations show that the Ir-Cl bonds have significant covalent character. The analysis of the molecular orbitals reveals the specific contributions of the metal and ligand orbitals.

The primary bonding interactions arise from the combination of iridium 5d(e_g), 6s(a₁g), and 6p(t₁u) orbitals with appropriate symmetry-adapted linear combinations (SALCs) of chlorine 3p orbitals. The resulting MO diagram shows a set of bonding orbitals that are highly populated and primarily ligand in character, and a set of anti-bonding orbitals that are primarily metal in character. The crucial frontier orbitals are the non-bonding (or weakly π-bonding) t₂g set and the anti-bonding e_g* set, which are both dominated by the iridium 5d orbitals.

Molecular OrbitalPrimary CharacterDescription
e_gIr 5dAnti-bonding (σ)
t₂gIr 5dNon-bonding / π-bonding
t₁u, e_g, a₁gCl 3pBonding (σ and π)

Molecular Dynamics Simulations of Hexachloroiridate in Solution and Solid State

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. For the hexachloroiridate anion, MD simulations can provide invaluable information about its behavior in condensed phases, such as in aqueous solution or within a crystal lattice.

In an aqueous solution, an MD simulation would model the interactions between a single [IrCl₆]²⁻ or [IrCl₆]³⁻ ion and a large number of surrounding water molecules. Such simulations can elucidate:

Solvation Structure: The arrangement of water molecules in the first and second hydration shells around the anion. This is often characterized by radial distribution functions (RDFs), which show the probability of finding a water oxygen or hydrogen atom at a certain distance from the central iridium atom.

Coordination Number: The average number of water molecules in the immediate vicinity of the ion.

Dynamics: The residence time of water molecules in the hydration shell and the diffusion coefficient of the ion in the solution.

Despite the power of this technique, specific MD simulation studies focused exclusively on the hexachloroiridate anion in solution are not widely reported in the literature. However, the methodology has been extensively applied to other simpler and more complex ions in aqueous environments.

Computational Modeling of Reaction Pathways and Transition States in Catalysis and Redox Processes

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For hexachloroiridate, this is particularly relevant for understanding its role in electron transfer reactions and catalysis.

A key reaction for this complex is the electron self-exchange between the Ir(III) and Ir(IV) oxidation states: [IrCl₆]³⁻ + [IrCl₆]²⁻ ⇌ [IrCl₆]²⁻ + [IrCl₆]³⁻

This is a classic outer-sphere electron transfer process. Computational models based on DFT can be used to calculate the parameters of Marcus theory for this reaction, including the reorganization energy (both inner-sphere and solvent contributions) and the electronic coupling matrix element.

Furthermore, computational studies can model more complex reaction pathways, such as ligand substitution or hydrolysis. For example, DFT calculations have been used to investigate the mechanism of the aquation/hydrolysis of the [IrCl₆]²⁻ complex. These studies can map out the energy profile for the substitution of a chloride ligand by a water molecule, proceeding through an associative or dissociative transition state, and determine the rate-determining step of the process.

Relativistic Calculations for Heavy Metal Complexes

For elements as heavy as iridium (Z=77), the electrons, particularly those in inner orbitals, move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve quantitative, and often even qualitative, accuracy. Neglecting these effects can lead to incorrect predictions of electronic structure, geometry, and reactivity.

There are two main categories of relativistic effects relevant to the hexachloroiridate complex:

Scalar Relativistic Effects: These account for the relativistic change in electron mass. This leads to a significant contraction and stabilization of s and p orbitals and a more diffuse character for d and f orbitals due to more effective screening of the nuclear charge by the contracted inner orbitals.

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements like iridium, SOC is extremely large and has a profound impact on the electronic structure. In the [IrCl₆]²⁻ anion, the ground state has a (t₂g)⁵ configuration. In the absence of SOC, the t₂g orbitals are triply degenerate. However, strong spin-orbit coupling lifts this degeneracy, splitting the t₂g orbitals into a lower-energy, doubly degenerate set and a higher-energy, singly occupied orbital.

Relativistic calculations, performed using methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian, are therefore essential for accurately describing the electronic transitions and magnetic properties of hydrogen hexachloroiridate.

Applications in Materials Science and Nanotechnology

Hydrogen Hexachloroiridate as a Precursor for Iridium Nanoparticles and Nanostructures

This compound(IV) is a widely utilized precursor for the synthesis of iridium nanoparticles (NPs) and nanostructures due to its solubility and reactivity. chemimpex.com The synthesis often involves the chemical reduction of the hexachloroiridate(IV) ion in a solvent. The choice of reducing agent, solvent, and stabilizing agents, as well as reaction conditions such as temperature, plays a crucial role in determining the size, shape, and crystalline structure of the resulting iridium nanostructures.

One common method is the "alcohol reduction method," where an alcohol like methanol (B129727) or ethanol (B145695) serves as both the solvent and the reducing agent, often in the presence of a stabilizing polymer such as polyvinylpyrrolidone (B124986) (PVP). irphouse.com Research has shown that the type of alcohol can significantly influence the size of the resulting nanoparticles. For instance, reduction with methanol has been shown to produce smaller nanoparticles compared to ethanol. irphouse.com

In-situ studies using X-ray total scattering have provided detailed insights into the formation mechanism of colloidal iridium nanoparticles from this compound. dtu.dkresearchgate.netchemrxiv.org These studies reveal that the formation of iridium nanoparticles from H₂IrCl₆ follows a process of sudden growth after an induction period, which is distinct from the rapid formation observed with other iridium precursors like iridium(III) chloride. dtu.dkresearchgate.netchemrxiv.org The nature of the base used in the synthesis also has a significant impact on the final nanoparticle size. For example, using different alkali hydroxides (LiOH, NaOH, KOH, CsOH) with H₂IrCl₆ as the precursor leads to different nanoparticle sizes, with larger cations generally resulting in larger nanoparticles. dtu.dkresearchgate.netchemrxiv.org The structure of these nanoparticles often deviates from the bulk face-centered cubic (fcc) structure, adopting decahedral and icosahedral geometries. dtu.dkresearchgate.netchemrxiv.org

The controlled synthesis of iridium nanocrystals with specific facets has also been achieved through seed-mediated growth. nih.gov In this approach, a thin shell of iridium is grown on a palladium seed with a well-defined shape, allowing the facets of the seed to be replicated in the final core-shell nanostructure. nih.gov This method has enabled the synthesis of iridium nanocubes and nano-octahedra, which exhibit different catalytic properties. nih.gov

Table 1: Influence of Synthesis Parameters on Iridium Nanoparticle Characteristics

PrecursorReducing Agent/MethodKey FindingsResulting Nanoparticle Size/Structure
This compound(IV)MethanolProduces smaller nanoparticles compared to other monohydric alcohols. irphouse.com4.2 nm to 7.01 nm irphouse.com
This compound(IV)EthanolResults in larger nanoparticles compared to methanol. irphouse.com27.8 nm to 33.5 nm irphouse.com
This compound(IV)Alkali Hydroxides (LiOH, NaOH, KOH, CsOH) in MethanolLarger cations in the base lead to the formation of larger nanoparticles. dtu.dkresearchgate.netchemrxiv.orgVaries from Ir~55 to Ir~116 clusters dtu.dkresearchgate.net
This compound(IV)Seed-Mediated Growth on Palladium SeedsAllows for the synthesis of iridium nanocrystals with well-controlled facets. nih.govCubic and octahedral shapes with defined facets nih.gov

Deposition of Iridium Thin Films and Coatings from Hexachloroiridate Precursors

This compound(IV) and its derivatives are important precursors for the deposition of iridium and iridium oxide thin films and coatings, which are valued for their high thermal and chemical stability, electrical conductivity, and catalytic activity. samaterials.comnii.ac.jp These films find applications in protective coatings, electronics, and catalysis. nii.ac.jp

Several deposition techniques can be employed, including chemical vapor deposition (CVD) and atomic layer deposition (ALD). nii.ac.jprsc.org In CVD, volatile iridium precursors are thermally decomposed on a substrate surface to form a thin film. nii.ac.jp While early CVD work utilized iridium halides, the high temperatures required prompted the development of more volatile metal-organic precursors. nii.ac.jp ALD, a variant of CVD, allows for precise, layer-by-layer deposition of thin films with excellent conformity and thickness control. google.comgoogle.com This technique involves sequential, self-limiting surface reactions of different precursors. google.com

Electrodeposition is another effective method for creating iridium and iridium oxide thin films from hexachloroiridate-based solutions. rsc.org This technique offers control over the film thickness and morphology by adjusting parameters such as precursor concentration, deposition potential, and time. rsc.org For instance, nano-porous iridium thin films with high surface area have been fabricated by electrodeposition from a solution containing H₂IrCl₆ in sulfuric acid. rsc.org These films can be subsequently converted to iridium oxide while retaining their porous structure. rsc.org Anodic deposition from solutions of hexahydroxyiridate(IV), which can be prepared by alkaline hydrolysis of the hexachloroiridate(II) ion, has been used to grow iridium oxide nanoparticle thin films. researchgate.net

Liquid phase deposition (LPD) has also been utilized to prepare iridium-palladium alloy films, where this compound serves as the iridium source. electroactmater.com

Table 2: Deposition Techniques for Iridium-Based Thin Films Using Hexachloroiridate Precursors

Deposition TechniquePrecursor SystemKey Features and Applications
Chemical Vapor Deposition (CVD)Iridium halides (e.g., IrCl₃) and metal-organic precursors derived from iridium. nii.ac.jpUsed for creating protective coatings on materials like graphite (B72142) due to iridium's high-temperature stability. nii.ac.jp
Atomic Layer Deposition (ALD)Organometallic iridium precursors. google.comgoogle.comProvides precise thickness control for conformal films, suitable for applications in integrated circuits. google.com
ElectrodepositionThis compound(IV) in acidic solution. rsc.orgEnables the formation of nano-porous iridium films with high surface area, beneficial for catalytic and sensing applications. rsc.org
Liquid Phase Deposition (LPD)This compound(IV) and a palladium precursor. electroactmater.comUsed to prepare iridium-palladium alloy films for applications such as counter electrodes in dye-sensitized solar cells. electroactmater.comsigmaaldrich.com

Integration of Iridium Hexachloroiridate in Advanced Functional Materials

The properties of iridium, made accessible through precursors like this compound, are harnessed in a variety of advanced functional materials. These materials often feature iridium integrated into larger structures to impart specific catalytic or electronic functionalities.

One significant area of application is in catalysis, where this compound can be used to synthesize iridium-based catalysts. chemimpex.comkrackeler.com For example, it is used to stabilize platinum-based catalysts on boron nitride supports for high-temperature oxidative reactions. sigmaaldrich.com It also plays a role in forming iridium-substituted polyoxometallates, which are molecular metal-oxide clusters with applications in catalysis. sigmaaldrich.com

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govosti.gov The tunable structures and high surface areas of MOFs make them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov While the direct incorporation of the [IrCl₆]²⁻ anion into MOFs is a subject of ongoing research, the principle of integrating functional metal complexes into MOF structures is well-established. rsc.orgresearchgate.net For instance, MOFs have been designed to incorporate chiral frustrated Lewis pairs for enantioselective hydrogenation, demonstrating the potential for creating highly specific catalytic environments within the pores of these materials. nih.gov The synthesis of zirconium-based MOFs with iron(II) clathrochelate ligands further illustrates the versatility of MOF chemistry in incorporating diverse metal centers. rsc.org

Role in Optoelectronic and Sensing Applications

This compound serves as a precursor for iridium oxide, a material with significant applications in optoelectronics and chemical sensing. sigmaaldrich.comxjtlu.edu.cn Iridium oxide can be fabricated through various methods, including electrodeposition from hexachloroiridate solutions, sputtering, or the oxidation of iridium metal. xjtlu.edu.cn

Iridium oxide is particularly valued for its use in electrochemical sensors. xjtlu.edu.cn It exhibits excellent electrocatalytic properties and stability, making it suitable for the detection of a wide range of analytes. One of the most prominent applications is in pH sensing, where iridium oxide electrodes show a near-Nernstian response to changes in proton concentration. mdpi.com

Furthermore, iridium oxide-based sensors have been developed for the detection of biologically important molecules. xjtlu.edu.cn Non-enzymatic glucose sensors based on iridium oxide have demonstrated high sensitivity and good performance in biological fluids like human serum. nih.gov These sensors circumvent the need for enzymes, which can be expensive and have limited stability. nih.gov The sensing mechanism often relies on the direct electro-oxidation of glucose at the surface of the iridium oxide electrode. mdpi.com

Miniature sensors utilizing iridium oxide nanorods have been fabricated for the detection of neurotransmitters such as dopamine. researchgate.net The use of nanostructured iridium oxide enhances the sensor's surface area, leading to improved sensitivity. researchgate.net These sensors have potential applications in neuroscience for monitoring chemical signaling in the brain. researchgate.net

The development of iridium-palladium binary alloys, synthesized using this compound, for use as counter electrodes in dye-sensitized solar cells (DSSCs) highlights another optoelectronic application. sigmaaldrich.com The catalytic activity and conductivity of the iridium-containing alloy are crucial for the efficient operation of the solar cell.

Advanced Analytical Methodologies for Hydrogen Hexachloroiridate

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purity analysis of hydrogen hexachloroiridate and its related compounds. researchgate.net In studies involving the oxidation of various substrates by hexachloroiridate(IV), HPLC is employed to separate and quantify the reaction products, thereby confirming the stoichiometry and elucidating the reaction mechanism. For instance, in the oxidation of substituted hydroquinones, HPLC analysis demonstrated that in most cases, the corresponding quinones are produced quantitatively through a two-electron transfer to the hexachloroiridate(IV) ion. researchgate.net This allows for the determination of spectroscopic and chromatographic properties of the resulting quinones without needing to isolate them. researchgate.net

Similarly, in the investigation of the oxidation of isoniazid (B1672263) (INH) by hexachloroiridate(IV), RP-HPLC was used to identify isonicotinic acid as the final oxidation product. researchgate.net The purity of reference samples and standards used in these kinetic and mechanistic studies is also verified by HPLC prior to their use. researchgate.net The technique's ability to handle complex mixtures makes it invaluable for quality control and ensuring the accuracy of experimental results in research involving this compound.

Mass Spectrometry for Molecular Identification and Ligand Speciation in Reaction Mixtures

Mass spectrometry (MS) is a powerful tool for the molecular identification of this compound-containing species and for characterizing ligand speciation in complex reaction mixtures. stanford.edumdpi.com Electrospray ionization mass spectrometry (ESI-MS), in particular, is highly sensitive and selective for studying solution-phase reactions and identifying transient intermediates that are difficult to detect by other methods. stanford.edu

In the study of iridium-based water and C-H oxidation catalysts derived from precursors like this compound, ESI-MS, combined with techniques like desorption electrospray ionization (DESI-MS), has been used to track the speciation of iridium complexes in real-time. stanford.edu This allows for the identification of initial oxidation products and provides insights into the catalyst activation and degradation pathways. stanford.edu High-resolution mass analyzers, such as the orbitrap, offer the high resolving power needed to distinguish between different iridium species and their ligand environments. stanford.edu

Furthermore, isotopic distribution analysis in mass spectra provides clear confirmation of the presence of iridium in a complex, as the unique isotopic pattern of iridium serves as a definitive fingerprint. mdpi.com This has been used to confirm the molecular formulas of newly synthesized organometallic iridium complexes. mdpi.com Tandem mass spectrometry (MS/MS) fragmentation studies are also employed to further characterize the structure of observed ions and understand the connectivity of ligands to the iridium center. stanford.edu

In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates (e.g., In Situ UV-Vis, IR, XAFS)

In situ spectroscopic techniques are indispensable for monitoring the progress of reactions involving this compound and for detecting and characterizing transient intermediates. researchgate.netresearchgate.netrsc.org These methods provide real-time information about changes in the electronic structure, coordination environment, and concentration of iridium species throughout a chemical transformation. nih.govnih.gov

In Situ UV-Visible (UV-Vis) Spectroscopy is frequently used to follow the kinetics of reactions where there is a change in the color or absorbance of the solution. researchgate.netrsc.org For example, the reaction between the hexachloroiridate(IV) anion, [IrCl₆]²⁻, and various substrates can be monitored by observing the change in absorbance at a specific wavelength corresponding to one of the reactants or products. researchgate.net In the oxidation of chlorpromazine (B137089) by hexachloroiridate(IV), UV-Vis spectrophotometry at a λmax of 525 nm was used to study the kinetic mechanism. researchgate.net Time-resolved spectral scans can also capture the spectral changes during the reaction, helping to identify intermediates. researchgate.net

In Situ Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules, making it useful for identifying changes in ligand binding. rsc.org For instance, in the synthesis of zinc iridium hydroxide (B78521) nanosheets from this compound, IR spectroscopy was used to characterize the formation of Ir-OH bonds. rsc.org

In Situ X-ray Absorption Fine Structure (XAFS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic and electronic structure of iridium in both crystalline and amorphous materials, as well as in solution. researchgate.netosti.govacs.org Temperature-resolved XAFS studies have been used to investigate the thermal decomposition of related ammonium (B1175870) hexachloroiridate complexes, revealing the formation of amorphous intermediates. researchgate.net XANES analysis can track changes in the oxidation state of iridium during a reaction, while EXAFS provides information on the coordination number and interatomic distances of the surrounding atoms. researchgate.netosti.gov

Advanced X-ray Diffraction and Scattering for Solution and Solid-State Analysis (Beyond initial crystal structure)

Beyond initial crystal structure determination, advanced X-ray diffraction (XRD) and scattering techniques provide deeper insights into the structure of materials derived from this compound in both the solid-state and in solution. numberanalytics.comwarwick.ac.uk These methods can reveal information about phase purity, particle size, and the nature of amorphous or poorly crystalline materials. warwick.ac.uk

Powder X-ray Diffraction (PXRD) is routinely used to identify crystalline phases and to verify the purity of synthesized materials. researchgate.net In the study of the thermal decomposition of ammonium hexachloroiridates, temperature-resolved PXRD was used in situ to identify the crystalline intermediates formed during the process. researchgate.net Rietveld refinement of powder diffraction data can provide detailed structural information, even for complex multiphase samples. numberanalytics.comwarwick.ac.uk

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing nanoscale structural features in materials, including porous structures, polymers, and particle solutions. frontiersin.orgspectroscopyonline.com SAXS provides information on length scales from a few angstroms to sub-micron levels by analyzing the scattering pattern at very small angles to the primary X-ray beam. frontiersin.orgspectroscopyonline.com This is particularly useful for studying the size, shape, and distribution of nanoparticles or other nanostructures synthesized using this compound as a precursor. The technique is applicable to samples in various states, including solid, solution, or gas. frontiersin.org

Future Research Directions and Emerging Areas in Hydrogen Hexachloroiridate Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

While traditional synthetic routes to hydrogen hexachloroiridate are well-established, future research is increasingly focused on developing more sustainable and atom-economical methods. The exploration of novel synthetic pathways aims to reduce reliance on harsh reaction conditions and minimize waste generation. This includes investigating mechanochemical methods and flow chemistry processes that can offer higher yields and improved safety profiles.

Furthermore, a significant area of future research lies in the derivatization of the hexachloroiridate anion. The development of new strategies to selectively substitute the chloride ligands with a wide range of other functionalities will open up avenues for creating a diverse library of iridium complexes with tailored electronic and steric properties. These new derivatives are expected to find applications in catalysis, materials science, and medicinal chemistry.

Development of Highly Efficient and Selective Catalytic Systems

This compound serves as a crucial precursor for the synthesis of a wide array of iridium-based catalysts. chemimpex.com Future research will continue to focus on developing highly efficient and selective catalytic systems derived from this compound for a variety of organic transformations. Key areas of interest include C-H activation, asymmetric hydrogenation, and water oxidation. fastercapital.comacs.org

Catalytic ReactionCatalyst TypeKey Advantages
Asymmetric Transfer HydrogenationChiral PNNP-Iridium ComplexesHigh efficiency and enantioselectivity under base-free conditions. nih.gov
C-H BorylationIridium-Thienyl/Furyl ComplexesExcellent reactivity and ortho-selectivity for diverse substrates. researchgate.net
Water OxidationIridium-based Bimetallic OxidesHigh catalytic performance with reduced noble metal content. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of iridium-based catalysts derived from this compound. These computational tools can accelerate the design of new catalysts by predicting their properties and performance, thereby reducing the need for extensive trial-and-error experimentation. mit.edursc.org

Understanding of Solvent Effects and Supramolecular Interactions in Reaction Environments

A deeper understanding of the role of the reaction environment, including solvent effects and supramolecular interactions, is crucial for optimizing the performance of catalytic systems derived from this compound. The choice of solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orglibretexts.org Future research will focus on systematically studying these effects to enable the rational selection of solvents for specific applications.

Supramolecular chemistry offers another layer of control over the reactivity of iridium complexes. The formation of well-defined assemblies through non-covalent interactions, such as hydrogen bonding and π-π stacking, can influence the catalytic activity and photophysical properties of the metal center. researchgate.netacs.org Researchers are exploring how subtle variations in molecular organization within different polymorphs of iridium complexes can affect their luminescence, driven by metallophilic interactions between iridium centers. acs.orgnih.gov The design of supramolecular assemblies is a promising strategy for developing new materials with tunable properties for applications in sensing and catalysis.

Role in Sustainable Chemistry and Green Synthesis Initiatives

In line with the growing emphasis on sustainable chemistry, future research on this compound will increasingly focus on its role in green synthesis initiatives. This includes the development of environmentally benign catalytic processes that minimize waste and energy consumption. ufl.edu

One promising area is the use of iridium catalysts in photoredox catalysis, which utilizes visible light to drive chemical reactions. acs.org Heterogenizing iridium catalysts on solid supports allows for easy recovery and reuse, reducing the environmental impact associated with precious metal catalysis. acs.org Another green approach involves the synthesis of iridium nanoparticles using extracts from renewable resources, such as winery waste. mdpi.comresearchgate.net These "green" nanoparticles have shown excellent catalytic activity in water decontamination. mdpi.comresearchgate.net The development of recyclable iridium-containing polymers for homogeneous photoredox catalysis further highlights the commitment to creating more sustainable chemical processes. bohrium.com

Green Chemistry ApproachExample ApplicationKey Sustainability Benefit
Heterogenized CatalysisIridium photoredox catalyst on Al2O3Easy recovery and reusability of the catalyst. acs.org
Green Nanoparticle SynthesisIridium nanoparticles from grape marc extractsUse of renewable resources and effective for water decontamination. mdpi.comresearchgate.net
Recyclable Polymer CatalystsIridium polypyridyl-based-PMMAsEnables recyclable and sustainable homogeneous catalysis. bohrium.com

Q & A

Q. What are the recommended methods for synthesizing hydrogen hexachloroiridate(IV) in a laboratory setting?

this compound(IV) is typically synthesized via pressure digestion of iridium powder in concentrated hydrochloric acid (c.HCl) with hydrogen peroxide (H₂O₂) as an oxidizing agent. Key steps include:

  • Reagents : Use 99.9% pure iridium powder and Optima-grade HCl (32–35%) and H₂O₂ (30–32%) to minimize contamination .
  • Procedure : Combine iridium powder with c.HCl and H₂O₂ in a sealed vessel. Heat under controlled pressure (e.g., 120°C for 24 hours) to achieve full dissolution, yielding hexachloroiridate(IV) .
  • Validation : Confirm synthesis via UV-Vis spectroscopy (absorption peaks at 304, 418, 435, and 488 nm for Ir⁴⁺) .

Q. What safety protocols are critical when handling this compound(IV)?

Safety measures are essential due to its acute toxicity, skin/eye corrosion, and potential carcinogenicity:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and air-purifying respirators .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HCl gas released during decomposition) .
  • Storage : Keep in airtight containers at 2–10°C to avoid moisture absorption and degradation .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes; seek medical attention .

Q. How can researchers distinguish this compound(IV) from related iridium complexes?

Analytical techniques include:

  • UV-Vis Spectroscopy : Hexachloroiridate(IV) exhibits distinct absorption bands at 304, 418, 435, and 488 nm , while Ir³⁺ complexes (e.g., hexachloroiridate(III)) show peaks at 355 and 415 nm .
  • Raman Spectroscopy : Hexachloroiridate(IV) has a broad peak at 323–346 cm⁻¹ , distinguishable from other oxidation states .
  • Elemental Analysis : Confirm stoichiometry via ICP-MS (e.g., Ir content ≈40% in hexahydrate forms) .

Advanced Research Questions

Q. How does incomplete dissolution of iridium precursors affect speciation in this compound synthesis?

Partial dissolution during pressure digestion results in mixed Ir³⁺/Ir⁴⁺ species:

  • Mechanism : Insufficient H₂O₂ leads to incomplete oxidation, producing hexachloroiridate(III) alongside Ir⁴⁺ complexes .
  • Mitigation : Add excess H₂O₂ post-digestion to oxidize residual Ir³⁺. Monitor via colorimetry (Ir⁴⁺ solutions are reddish-brown; Ir³⁺ solutions are orange-yellow) .
  • Data Contradiction : Some studies report persistent Ir³⁺ even with excess H₂O₂, suggesting surface area-to-volume ratios of iridium precursors influence oxidation efficiency .

Q. What methodologies resolve discrepancies in iridium speciation during analytical characterization?

Address contradictions using multi-technique validation:

  • Cross-Validation : Combine UV-Vis, Raman, and X-ray absorption spectroscopy (XAS) to confirm oxidation states .
  • Controlled Replication : Repeat experiments with standardized iridium powder (e.g., Acros Organics 99.9% purity) to isolate material variability .
  • Statistical Analysis : Report uncertainties as %RSD (relative standard deviation) from triplicate measurements to quantify reproducibility .

Q. How can researchers optimize this compound(IV) dissolution for trace impurity analysis?

Key steps include:

  • Pre-Treatment : Crush iridium source materials (e.g., pellets or discs) to increase surface area, enhancing dissolution efficiency .
  • Reagent Ratios : Use a 3:1 molar ratio of HCl:Ir with incremental H₂O₂ additions to balance oxidation and avoid over-acidification .
  • Quality Control : Perform ICP-MS with internal standards (e.g., ¹⁹³Ir isotope) to detect impurities at ppm levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.